molecular formula C20H23FN2O3S B11344497 N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344497
M. Wt: 390.5 g/mol
InChI Key: LWSADAJYGPPCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a methylbenzyl moiety, and a fluorophenyl group. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides and a base.

    Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-6-8-16(9-7-15)14-27(25,26)23-12-10-17(11-13-23)20(24)22-19-5-3-2-4-18(19)21/h2-9,17H,10-14H2,1H3,(H,22,24)

InChI Key

LWSADAJYGPPCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.